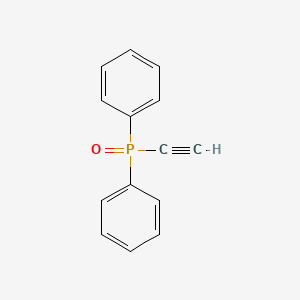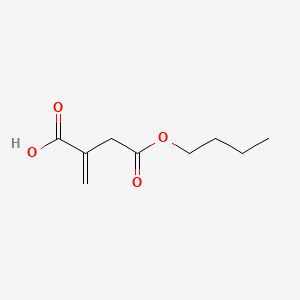
9,10-Di(naphthalen-2-yl)-2-phenylanthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Di(naphthalen-2-yl)-2-phenylanthracene is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is a derivative of anthracene, featuring two naphthalene groups and one phenyl group attached to the anthracene core. It is primarily recognized for its use in organic light-emitting diodes (OLEDs) due to its excellent electroluminescent properties .
Mechanism of Action
Target of Action
It’s known that this compound is used as a blue fluorescent emissive material , suggesting that its primary targets could be the molecules or structures involved in light emission or absorption.
Mode of Action
The mode of action of 9,10-Di(naphthalen-2-yl)-2-phenylanthracene involves its interaction with light. As a fluorescent emissive material, it absorbs light at a certain wavelength and then re-emits it at a longer wavelength, which is perceived as blue color
Result of Action
The primary result of the action of this compound is the emission of blue fluorescence This is achieved through the absorption of light at a certain wavelength and its subsequent re-emission at a longer wavelength
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Di(naphthalen-2-yl)-2-phenylanthracene typically involves several key reactions, including the Suzuki reaction, the Wittig reaction, and the Heck reaction . These reactions are employed to introduce the naphthalene and phenyl groups to the anthracene core. The Suzuki reaction, for instance, involves the coupling of boronic acids with halides in the presence of a palladium catalyst. The Wittig reaction is used to form carbon-carbon double bonds, while the Heck reaction facilitates the formation of substituted alkenes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
9,10-Di(naphthalen-2-yl)-2-phenylanthracene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are crucial for modifying the compound’s properties and enhancing its applicability in different fields.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Halogenation and nitration reactions are typical substitution reactions, using reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinones, while reduction can produce hydroanthracenes. Substitution reactions typically result in halogenated or nitrated derivatives of the original compound .
Scientific Research Applications
9,10-Di(naphthalen-2-yl)-2-phenylanthracene has a wide range of applications in scientific research:
Biology: The compound’s fluorescence properties make it useful in biological imaging and as a fluorescent probe in various assays.
Medicine: Research is ongoing to explore its potential in photodynamic therapy for cancer treatment, leveraging its ability to generate reactive oxygen species upon light activation.
Industry: Beyond OLEDs, it is used in the development of organic semiconductors and photovoltaic devices.
Comparison with Similar Compounds
Similar Compounds
- 9,10-Diphenylanthracene
- 9,10-Di(naphthalen-2-yl)anthracene
- 9,10-Di([1,1′-biphenyl]-4-yl)anthracene
Uniqueness
Compared to similar compounds, 9,10-Di(naphthalen-2-yl)-2-phenylanthracene stands out due to its unique combination of naphthalene and phenyl groups, which enhance its electroluminescent properties. This makes it particularly suitable for use in blue OLEDs, offering higher efficiency and stability .
Properties
IUPAC Name |
9,10-dinaphthalen-2-yl-2-phenylanthracene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H26/c1-2-10-27(11-3-1)32-22-23-37-38(26-32)40(34-21-19-29-13-5-7-15-31(29)25-34)36-17-9-8-16-35(36)39(37)33-20-18-28-12-4-6-14-30(28)24-33/h1-26H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFVBBELSDAVRHM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C4=CC=CC=C4C(=C3C=C2)C5=CC6=CC=CC=C6C=C5)C7=CC8=CC=CC=C8C=C7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H26 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80732599 |
Source


|
| Record name | 9,10-Di(naphthalen-2-yl)-2-phenylanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80732599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
865435-20-7 |
Source


|
| Record name | 9,10-Di(naphthalen-2-yl)-2-phenylanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80732599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














